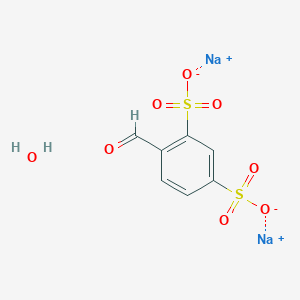![molecular formula C12H18F2O2Si B8033779 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a difluorophenol moiety. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it useful in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol typically involves the protection of the hydroxyl group of 2,3-difluorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
化学反应分析
Types of Reactions
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The difluoro groups can be reduced to form mono-fluorinated or non-fluorinated phenols.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions to yield the free phenol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF is commonly used to remove the TBDMS group.
Major Products
Oxidation: Quinones.
Reduction: Mono-fluorinated or non-fluorinated phenols.
Substitution: 2,3-difluorophenol.
科学研究应用
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is used in various scientific research applications, including:
Chemistry: As a protected phenol in multi-step organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: In the synthesis of bioactive molecules where selective deprotection is required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol primarily involves the protection and deprotection of the phenolic hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the hydroxyl site until it is selectively removed under specific conditions. This allows for controlled and sequential chemical transformations .
相似化合物的比较
Similar Compounds
4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde: Similar in structure but with an aldehyde group instead of difluoro groups.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS-protected hydroxyl group attached to an acetaldehyde moiety.
Uniqueness
4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol is unique due to the presence of both the TBDMS protecting group and the difluoro substituents on the phenol ring. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications .
属性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2O2Si/c1-12(2,3)17(4,5)16-9-7-6-8(15)10(13)11(9)14/h6-7,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNWPATVNCMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)
![RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]](/img/structure/B8033704.png)
![3-Chloro-4-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8033723.png)
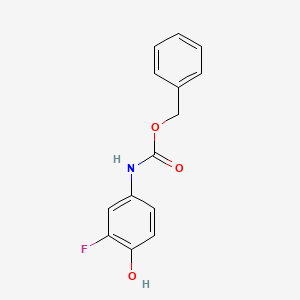
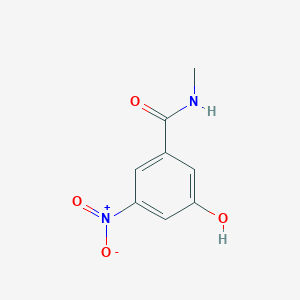
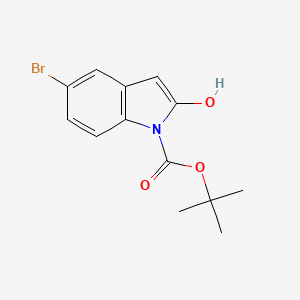
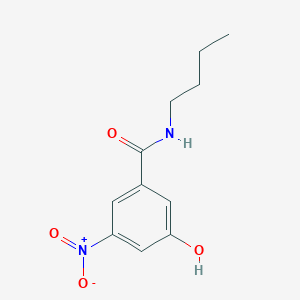
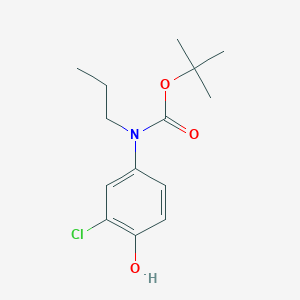
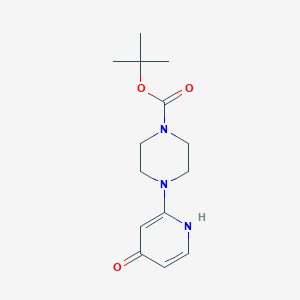
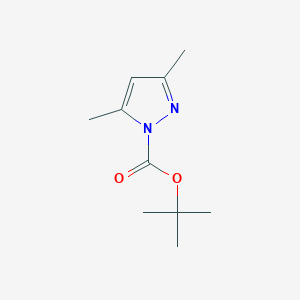
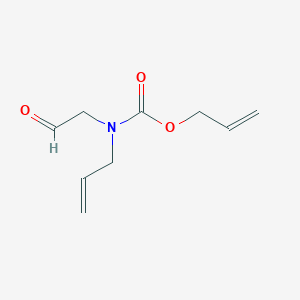
![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)
![4-Bromo-4'-[di(p-tolyl)amino]stilbene](/img/structure/B8033809.png)
